methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2640955-02-6
VCID: VC11877101
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)18-12-7-8-19(10-12)13-6-5-11(9-17-13)14(20)22-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate

CAS No.: 2640955-02-6

Cat. No.: VC11877101

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate - 2640955-02-6

Specification

CAS No. 2640955-02-6
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name methyl 6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)18-12-7-8-19(10-12)13-6-5-11(9-17-13)14(20)22-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,18,21)
Standard InChI Key YFLBQMFHMSZSAJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC

Introduction

Structural Characteristics and Chemical Identity

Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a methyl carboxylate group and at the 6-position with a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a tert-butoxycarbonyl (Boc)-protected amine at its 3-position . The Boc group serves as a temporary protective moiety for amines during synthetic workflows, enabling selective reactivity in multi-step syntheses .

The molecular formula is C₁₇H₂₄N₃O₄, with a molecular weight of 334.4 g/mol. Key structural features include:

  • Pyridine ring: Provides aromaticity and serves as a scaffold for further functionalization.

  • Methyl carboxylate: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

  • Boc-protected pyrrolidine: Introduces stereochemical complexity and modulates biological activity .

Synthetic Pathways and Methodologies

Core Synthesis Strategies

The compound is typically synthesized via a multi-step sequence involving:

  • Pyrrolidine functionalization: Introduction of the Boc-protected amine via coupling reactions. For example, tert-butoxycarbonyl anhydride (Boc₂O) is used to protect the amine group on 3-aminopyrrolidine .

  • Pyridine substitution: A Buchwald–Hartwig or Ullmann coupling reaction attaches the Boc-pyrrolidine to the pyridine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are employed for C–N bond formation .

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate (DMC) or methyl iodide in the presence of a base .

Representative Reaction Scheme:

  • Boc protection:

    3-Aminopyrrolidine+(Boc)2OBase3-(Boc-amino)pyrrolidine3\text{-Aminopyrrolidine} + (\text{Boc})₂O \xrightarrow{\text{Base}} 3\text{-(Boc-amino)pyrrolidine}
  • Coupling:

    3-(Boc-amino)pyrrolidine+6-bromopyridine-3-carboxylic acidPd catalystIntermediate3\text{-(Boc-amino)pyrrolidine} + 6\text{-bromopyridine-3-carboxylic acid} \xrightarrow{\text{Pd catalyst}} \text{Intermediate}
  • Methylation:

    Intermediate+CH₃IK₂CO₃Methyl 6-(3-[(Boc)amino]pyrrolidin-1-yl)pyridine-3-carboxylate\text{Intermediate} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{Methyl 6-(3-{[(Boc)amino]pyrrolidin-1-yl)pyridine-3-carboxylate}}

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight334.4 g/mol
Melting Point183–185°C (analog data)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP~2.1 (predicted)
Spectroscopic DataIR: 1740 cm⁻¹ (C=O), 1695 cm⁻¹ (Boc)

Applications in Medicinal Chemistry

Drug Discovery Utility

  • Intermediate: Used in synthesizing protease inhibitors and neuromodulators due to its bifunctional reactivity .

  • Protecting Group Strategy: The Boc group enables sequential functionalization in peptide mimetics .

ParameterDetailsSource
Hazard CodesH302 (Harmful if swallowed)
H312/H332 (Skin/Respiratory irritation)
Precautionary MeasuresUse gloves, goggles, and ventilation
Storage-20°C, inert atmosphere

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